Trilithium antimony

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

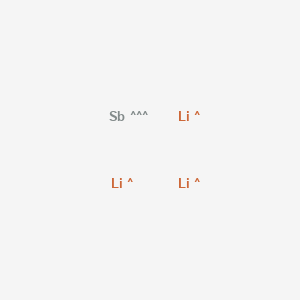

Trilithium antimony can be synthesized through various methods, including solid-state reactions and melt-quenching techniques. One common method involves the direct reaction of lithium and antimony at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:

3Li+Sb→Li3Sb

Industrial Production Methods

Industrial production of this compound often involves the carbothermal reduction of antimony oxide in a microwave field. This method utilizes antimony trioxide (Sb₂O₃) as the raw material and anthracite as the reducing agent. The process parameters, such as reduction temperature, time, and reducing agent ratio, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trilithium antimony undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form lithium oxide and antimony trioxide.

Reduction: Can be reduced back to lithium and antimony under specific conditions.

Substitution: Reacts with halogens to form lithium halides and antimony halides.

Common Reagents and Conditions

Oxidation: Typically requires high temperatures and an oxygen-rich environment.

Reduction: Often involves the use of reducing agents such as hydrogen or carbon.

Substitution: Halogenation reactions are carried out using halogen gases like chlorine or bromine.

Major Products

Oxidation: Lithium oxide (Li₂O) and antimony trioxide (Sb₂O₃).

Reduction: Elemental lithium and antimony.

Substitution: Lithium halides (LiX) and antimony halides (SbX₃).

Scientific Research Applications

Trilithium antimony has several scientific research applications, particularly in the field of energy storage. It is used as an anode material in lithium-ion and sodium-ion batteries due to its high theoretical capacity and suitable operating voltage. The compound’s unique structure allows for efficient charge and discharge cycles, making it a valuable component in high-performance batteries .

Mechanism of Action

The mechanism by which trilithium antimony exerts its effects in batteries involves the intercalation and deintercalation of lithium or sodium ions. During the charging process, lithium or sodium ions are inserted into the this compound structure, forming Li₃Sb or Na₃Sb. During discharge, these ions are released back into the electrolyte, providing electrical energy. The puckered layer structure of antimony facilitates this process, ensuring high conductivity and reactivity .

Comparison with Similar Compounds

Similar Compounds

- Lithium antimony (Li₃Sb)

- Sodium antimony (Na₃Sb)

- Antimony trisulfide (Sb₂S₃)

Uniqueness

Compared to similar compounds, trilithium antimony offers a higher theoretical capacity and safer reaction potential. Its simpler reaction process and smaller volume changes during charge and discharge cycles make it more efficient and stable for use in batteries. Additionally, this compound’s unique puckered layer structure enhances its conductivity and reactivity, setting it apart from other antimony-based compounds .

Properties

Molecular Formula |

Li3Sb |

|---|---|

Molecular Weight |

142.7 g/mol |

InChI |

InChI=1S/3Li.Sb |

InChI Key |

WRXHTMBUKJWRBP-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[Li].[Li].[Sb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)

![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)

![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)